molecular formula C42H30N6O12 B1671955 Inositol niacinate CAS No. 6556-11-2

Inositol niacinate

Cat. No. B1671955
CAS RN: 6556-11-2
M. Wt: 810.7 g/mol
InChI Key: MFZCIDXOLLEMOO-UHFFFAOYSA-N
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Description

Inositol Niacinate, also known as Inositol Hexanicotinate or “no-flush niacin”, is a niacin ester and vasodilator . It is used in food supplements as a source of niacin (vitamin B3), where hydrolysis of 1 g (1.23 mmol) inositol hexanicotinate yields 0.91 g nicotinic acid and 0.22 g inositol . It is associated with reduced flushing compared to other vasodilators by being broken down into the metabolites and inositol at a slower rate .


Molecular Structure Analysis

Inositol Niacinate has a molecular formula of C42H30N6O12 . Its structure is very similar to the cyclic form of monosaccharides like glucose, and accordingly, they are also defined as sugar alcohols . This particular typology of structure with six chiral centers assumes the presence of nine real isomers .


Chemical Reactions Analysis

Inositol Niacinate mediates a vasodilatory, lipid-lowering, and fibrinolytic effect on the cardiovascular system . Like other niacins, inositol nicotinate is a lipid-regulating agent that reduces the levels of plasma triglycerides, atherogenic apolipoprotein B (apoB)-containing lipoproteins (VLDL, LDL, and lipoprotein a) while increasing antiatherogenic apoA-I-containing HDL levels .


Physical And Chemical Properties Analysis

Inositol Niacinate has a molecular weight of 810.72 . It is stable if stored as directed and should be protected from light and heat .

Scientific Research Applications

Nutritional Supplementation

Inositol Nicotinate is used as a source of niacin (vitamin B3) in food supplements. It’s beneficial for those who have dietary restrictions or increased nutritional needs. The compound releases niacin slowly, which minimizes the flushing effect commonly associated with immediate-release niacin .

Cardiovascular Health

Research suggests that Inositol Nicotinate may help manage cholesterol levels and support cardiovascular health. It’s thought to improve circulation and reduce the risk of peripheral vascular diseases by dilating blood vessels .

Metabolic Syndrome Management

Inositol Nicotinate has been studied for its role in managing conditions associated with metabolic syndrome, such as insulin resistance, obesity, and dyslipidemia. It may help in regulating lipid profiles and improving insulin sensitivity .

Neurological Function

The compound plays a role in brain health due to its involvement in neurotransmitter synthesis. It may support cognitive functions and has potential therapeutic applications in neurodegenerative diseases .

Oncology

Inositol Nicotinate might have applications in cancer therapy. Its ability to influence cellular signaling pathways could make it a supportive agent in oncological treatments, potentially enhancing the efficacy of certain chemotherapy drugs .

Dermatology

Due to its vasodilatory properties, Inositol Nicotinate is being explored for its use in treating skin conditions. It may improve skin health by enhancing microcirculation, which can aid in the treatment of conditions like acne and rosacea .

Mechanism of Action

Target of Action

Inositol nicotinate, also known as Inositol hexaniacinate/hexanicotinate or “no-flush niacin”, is a niacin ester and vasodilator . It primarily targets the HCAR3 and NIACR1 receptors . These receptors play a crucial role in lipid metabolism and cardiovascular health.

Mode of Action

Inositol nicotinate interacts with its targets by being broken down into the metabolites niacin (nicotinic acid) and inositol at a slow rate . This slow breakdown is associated with reduced flushing compared to other vasodilators . Nicotinic acid, one of the metabolites, plays an essential role in many important metabolic processes and has been used as a lipid-lowering agent .

Biochemical Pathways

Inositol nicotinate is involved in several biochemical pathways. It is hydrolyzed by plasma esterases, releasing free nicotinic acid and inositol in a sustained manner . The bloodstream enzymatic hydrolysis of inositol hexanicotinate was found to be slower in the first ester linkage of inositol hexanicotinate than in subsequent linkages . This slow release of nicotinic acid and inositol influences various metabolic processes, including lipid metabolism.

Pharmacokinetics

Inositol nicotinate undergoes hydrolysis by plasma esterases, releasing free nicotinic acid and inositol in a sustained manner . The process takes more than 48 hours, where the bloodstream enzymatic hydrolysis of inositol hexanicotinate was found to be slower in the first ester linkage of inositol hexanicotinate than in subsequent linkages . This slow release contributes to the compound’s bioavailability and its “no-flush” property.

Result of Action

The molecular and cellular effects of inositol nicotinate’s action are primarily related to its role as a source of niacin and its vasodilatory properties . It has been investigated for potential beneficial effects on serum lipids . In Europe, inositol hexanicotinate is indicated as a patented drug known as Hexopal, which is therapeutically indicated for the symptomatic relief of severe intermittent claudication and Raynaud’s phenomenon .

Action Environment

The action, efficacy, and stability of inositol nicotinate can be influenced by various environmental factors. For instance, the rate of hydrolysis and the subsequent release of nicotinic acid and inositol can be affected by the presence of plasma esterases . Furthermore, the compound’s lipid-lowering and vasodilatory effects can be influenced by the individual’s metabolic state and cardiovascular health.

Safety and Hazards

Inositol Niacinate is possibly safe for most people when taken orally . It can cause some side effects such as stomach upset, intestinal gas, and nausea . It might also cause liver damage like other niacin products in some people .

properties

IUPAC Name

[2,3,4,5,6-pentakis(pyridine-3-carbonyloxy)cyclohexyl] pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H30N6O12/c49-37(25-7-1-13-43-19-25)55-31-32(56-38(50)26-8-2-14-44-20-26)34(58-40(52)28-10-4-16-46-22-28)36(60-42(54)30-12-6-18-48-24-30)35(59-41(53)29-11-5-17-47-23-29)33(31)57-39(51)27-9-3-15-45-21-27/h1-24,31-36H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZCIDXOLLEMOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)OC2C(C(C(C(C2OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)OC(=O)C6=CN=CC=C6)OC(=O)C7=CN=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H30N6O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023147, DTXSID10859980
Record name Inositol niacinate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexane-1,2,3,4,5,6-hexayl hexapyridine-3-carboxylate
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Molecular Weight

810.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble
Record name Inositol nicotinate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08949
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Inositol nicotinate and other niacins directly and noncompetitively inhibit microsomal enzyme diacylglycerol acyltransferase 2 (DGAT2) responsible for esterification of fatty acids to form triglycerides, resulting in decreased triglyceride synthesis and hepatic atherogenic lipoprotein secretion. Inhibitied triglyceride synthesis results in accelerated intracellular hepatic apo B degradation and the decreased secretion of VLDL and LDL particles. Niacin also inhibits hepatic expression of beta-chain adenosine triphosphate synthase which inhibits the removal or uptake of HDL–apo A-I. It is also suggested that niacin increases vascular endothelial cell redox state, resulting in the inhibition of oxidative stress and vascular inflammatory genes or key cytokines involved in atherosclerosis. It acts as a ligand on G-protein coupled receptor 109A (HCAR2/HM74A) and 109B (HCAR3/HM74) which mediates the anti-lipolytic and lipid-lowering effects of nicotinic acid. Niacin-mediated signalling of GPR109A expressed on adipocytes and G(i)-mediated decrease in cAMP levels result in decreased lipolysis, fatty acid mobilization, and triglyceride synthesis. The action of inositol nicotinate on GPR109A expressed on skin and macrophages to cause increased prostaglandin D2/E2 activity is thought to be less significant compared to other niacin molecules as it involves sustained release that leads to less flushing.
Record name Inositol nicotinate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08949
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Inositol niacinate

CAS RN

6556-11-2
Record name Inositol niacinate [USAN]
Source ChemIDplus
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Record name Inositol nicotinate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08949
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Inositol niacinate
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Record name Inositol nicotinate
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Record name INOSITOL NIACINATE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: While the precise mechanism of action of inositol nicotinate remains unclear, research suggests it may involve multiple pathways, including:

  • Slow release of niacin: Inositol nicotinate gradually hydrolyzes in the body to release free niacin. [] Niacin, in turn, is known to affect lipid metabolism, potentially by interacting with the GPR109A receptor (also known as the niacin receptor).
  • Other mechanisms: Research suggests potential roles in enhancing fibrinolysis and lowering serum lipids, but further investigation is needed. []

ANone: The downstream effects observed in studies are primarily related to its potential influence on lipid metabolism and vascular function:

  • Lipid profile modulation: Treatment with inositol nicotinate has been associated with reductions in total cholesterol, triglycerides, and low-density lipoprotein cholesterol (LDL-C) while potentially increasing high-density lipoprotein cholesterol (HDL-C). [, , , , , , ]
  • Improved blood flow: Studies on conditions like intermittent claudication and Raynaud's phenomenon report improvements in walking distance and digital blood flow following inositol nicotinate administration. [, , , , , ]

ANone: The molecular formula of inositol nicotinate is C42H30N6O12. Its molecular weight is 810.7 g/mol.

ANone: While the provided research abstracts do not delve into specific spectroscopic data, techniques like X-ray powder diffraction have been used to characterize different crystalline forms of inositol nicotinate, such as crystalline form A. []

ANone: The provided research mainly focuses on the therapeutic applications of inositol nicotinate. While there's no mention of its performance under specific non-biological conditions, one study explores the synthesis of inositol nicotinate using lipase in an organic solvent, indicating potential applications beyond its pharmaceutical use. []

  • Dissolution profiles: Studies investigating the dissolution profiles of nonprescription inositol nicotinate products reveal variations in dissolution rates compared to prescription extended-release niacin (Niaspan). [] This highlights the importance of formulation in influencing the release and potentially the bioavailability of inositol nicotinate.

ANone: While in vitro data is limited, in vivo studies comparing inositol nicotinate to both placebo and other active comparators offer some insight:

  • Intermittent claudication: Inositol nicotinate demonstrated improvements in walking distance in individuals with intermittent claudication, with some studies indicating greater efficacy compared to placebo, especially in patients who maintained their smoking habits. [, ]
  • Raynaud's phenomenon: Inositol nicotinate treatment was associated with improved digital blood flow and a reduction in the severity of symptoms in patients with Raynaud's phenomenon. [, , , , ]

ANone: The provided research mainly focuses on in vivo studies, with limited information on in vitro experiments:

  • In vivo studies (animal models): Animal studies utilizing hyperlipidemia models in rabbits demonstrated the lipid-lowering effects of inositol nicotinate, showcasing its potential in mitigating hyperlipidemia. [, ] Additionally, research in mice showed a protective effect of inositol nicotinate against adriamycin-induced toxicity, possibly related to its anti-hyperlipidemic properties. []
  • In vivo studies (clinical trials): Several clinical trials investigated the efficacy of inositol nicotinate in conditions such as intermittent claudication, hyperlipidemia, and Raynaud's phenomenon, demonstrating varying degrees of effectiveness. [, , , , , , , , , , , , , , , ]

ANone: Research indicates that the dissolution rate of inositol nicotinate varies significantly among different nonprescription formulations. [] This variability suggests that formulation plays a crucial role in determining the rate at which inositol nicotinate becomes bioavailable.

ANone: While specific historical milestones are not detailed within the provided research, it's evident that inositol nicotinate has been studied for several decades as a potential therapeutic agent for various conditions, including intermittent claudication, hyperlipidemia, and Raynaud's phenomenon. [, , , , , , , , , , , , , , , ] Its development was likely driven by a search for lipid-lowering agents with potentially fewer side effects compared to free niacin.

ANone: The research on inositol nicotinate showcases interdisciplinary collaboration between fields like medicine, pharmacology, and pharmaceutical sciences. * Medicine: Clinical studies investigating its efficacy in various diseases like intermittent claudication, Raynaud's phenomenon, and hyperlipidemia have been crucial in understanding its potential therapeutic applications. [, , , , , , , , , , , , , , , ]* Pharmacology: Understanding its potential mechanisms of action, including vasodilation and influence on lipid metabolism, has been a key focus of pharmacological research. [, , , , , ]* Pharmaceutical sciences: Research on the dissolution profiles of different formulations highlights the role of pharmaceutical sciences in optimizing the delivery and bioavailability of inositol nicotinate. []

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